molecular formula C9H14IN B3337402 1-Ethyl-3,4-dimethylpyridin-1-ium iodide CAS No. 6328-84-3

1-Ethyl-3,4-dimethylpyridin-1-ium iodide

Cat. No.: B3337402
CAS No.: 6328-84-3
M. Wt: 263.12 g/mol
InChI Key: XRTJIXIPPVZTEU-UHFFFAOYSA-M
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Description

1-Ethyl-3,4-dimethylpyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with an ethyl group at the 1-position and methyl groups at the 3- and 4-positions, with iodide as the counterion. Such compounds are typically synthesized via alkylation of pyridine precursors using alkyl halides (e.g., ethyl iodide and methyl iodide) under reflux conditions . Pyridinium iodides are widely employed in organic synthesis, fluorescence probes, and materials science due to their tunable electronic properties and solubility characteristics .

Properties

IUPAC Name

1-ethyl-3,4-dimethylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-4-10-6-5-8(2)9(3)7-10;/h5-7H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTJIXIPPVZTEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC(=C(C=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383108
Record name 1-ethyl-3,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-84-3
Record name NSC43872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-3,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethyl-3,4-dimethylpyridin-1-ium iodide typically involves the alkylation of 3,4-dimethylpyridine with ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:

3,4-dimethylpyridine+ethyl iodide1-Ethyl-3,4-dimethylpyridin-1-ium iodide\text{3,4-dimethylpyridine} + \text{ethyl iodide} \rightarrow \text{this compound} 3,4-dimethylpyridine+ethyl iodide→1-Ethyl-3,4-dimethylpyridin-1-ium iodide

The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the pure compound.

Chemical Reactions Analysis

1-Ethyl-3,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include silver nitrate (for substitution reactions), hydrogen peroxide (for oxidation), and sodium borohydride (for reduction).

Scientific Research Applications

1-Ethyl-3,4-dimethylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of ionic liquids, which are employed in various industrial processes due to their unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially altering their function. The compound can also disrupt cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, applications, and physicochemical properties:

Compound Name Substituents Synthesis Method Applications/Properties References
1-Ethyl-3,4-dimethylpyridin-1-ium iodide 1-Ethyl, 3-Me, 4-Me Alkylation of pyridine with ethyl/methyl iodides Potential use in fluorescence probes or materials (inferred)
1,4-Dimethylpyridin-1-ium iodide 1-Me, 4-Me Knoevenagel condensation with aldehydes Fluorophores for cell imaging (e.g., PY derivatives; solubility: ~2 × 10⁻⁶ mol/L)
2-Chloro-1-methylpyridin-1-ium iodide (CMPI) 1-Me, 2-Cl Alkylation of 2-chloropyridine Zero-length cross-linker in biomaterials (e.g., gelatin sponges)
1-Methylpyridinium iodide (1MPI) 1-Me Alkylation of pyridine with methyl iodide Precursor for functionalized ionic liquids
Bis(1-methylpyridinium) bithiophene derivative Two 1-Me groups linked via bithiophene Sonogashira coupling Conductive materials or optoelectronic devices
F16 derivatives Varied substituents from 1,4-dimethylpyridinium Knoevenagel condensation Mitochondria-targeting anti-tumor agents and imaging probes

Key Research Findings and Trends

Substituent Effects on Solubility :

  • Alkyl chains (e.g., n-butyl in PY derivatives) enhance solubility in organic solvents, critical for applications in biological imaging . Ethyl and methyl groups in this compound may similarly improve solubility compared to unsubstituted pyridinium salts.
  • Chlorine substitution (e.g., in CMPI) reduces solubility but increases reactivity as a cross-linker .

Electronic Properties and Applications: Fluorescence Probes: 1,4-Dimethylpyridin-1-ium iodide derivatives exhibit strong two-photon absorption and are used in live-cell imaging due to their quadrupolar electronic configurations . ESIPT Probes: Derivatives with extended π-systems (e.g., HBT-1,4-dimethylpyridinium hybrids) enable ratiometric detection of metal ions (e.g., Pd²⁺) with high sensitivity .

Synthetic Flexibility: Knoevenagel condensations and alkylation are dominant methods for modifying pyridinium iodides. The position and number of substituents dictate reactivity and application scope .

Structural Characterization Tools :

  • Crystallographic software (e.g., SHELXL, OLEX2) and databases (Mercury CSD) are critical for resolving substituent effects on molecular packing and bond angles .

Biological Activity

1-Ethyl-3,4-dimethylpyridin-1-ium iodide (also known as EMDPI) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, alongside detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 6328-84-3
  • Molecular Formula : C₉H₁₃N₂I
  • Molecular Weight : 236.11 g/mol

Antimicrobial Properties

Research indicates that EMDPI exhibits significant antimicrobial activity. A study investigating various pyridinium derivatives found that EMDPI demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of EMDPI

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

EMDPI has also been studied for its potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: EMDPI in Cancer Research

A recent study evaluated the cytotoxic effects of EMDPI on MCF-7 breast cancer cells. The results indicated that treatment with EMDPI resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Additionally, flow cytometry analysis revealed significant increases in apoptotic cells following treatment.

The biological activity of EMDPI can be attributed to its ability to interact with cellular components. Its quaternary ammonium structure allows it to penetrate cell membranes easily, leading to:

  • Membrane Disruption : The cationic nature facilitates interaction with negatively charged components of the microbial and cancerous cell membranes.
  • Enzyme Inhibition : EMDPI may inhibit specific enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To further understand the efficacy of EMDPI, it is beneficial to compare it with other similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighEffective against various bacterial strains
4-DimethylaminopyridineLowModerateLess effective in cancer studies
N-Methylpyridinium iodideHighLowStrong antimicrobial but limited anticancer potential

Q & A

Q. How can researchers optimize the synthesis of 1-ethyl-3,4-dimethylpyridin-1-ium iodide to achieve high purity and yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 3,4-dimethylpyridine with ethyl iodide under reflux conditions. Key parameters include:
  • Solvent : Methanol or ethanol, which stabilize ionic intermediates .
  • Stoichiometry : A 1:1 molar ratio of pyridine derivative to alkyl iodide, with excess alkyl iodide (1.2–1.5 equiv) to drive completion .
  • Reaction Time : 2–6 hours under reflux (50–80°C) .
  • Purification : Recrystallization from ethanol/acetone mixtures removes unreacted starting materials .
  • Yield Optimization : Monitoring via TLC or NMR ensures reaction progress. Typical yields range from 70–85% .

Q. What techniques are recommended for confirming the structural identity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXT for initial structure solution and SHELXL for refinement. The ethyl and methyl substituents on the pyridinium ring generate distinct bond-length patterns (e.g., C–N⁺ bonds ≈ 1.48 Å) .
  • NMR Spectroscopy : 1H^1H NMR in D2 _2O shows characteristic peaks: δ 1.5–1.7 ppm (triplet, ethyl CH3_3), δ 2.3–2.5 ppm (singlet, 3,4-dimethyl groups), and δ 8.5–9.0 ppm (pyridinium aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M–I]+^+ at m/z 136.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer :
  • Packing Analysis : Use Mercury’s "Packing Similarity" tool to compare experimental crystal packing with DFT-optimized structures. Discrepancies in hydrogen-bonding networks (e.g., I^- \cdotsH–C interactions) may arise from solvent effects in experimental data .
  • Void Analysis : Mercury’s void visualization identifies unaccounted solvent channels, which DFT models often omit .
  • Refinement Checks : In SHELXL, adjust displacement parameters (ADPs) and validate with R1_1 < 5% and wR2_2 < 10% .

Q. What strategies are effective for incorporating this compound into fluorescent probes for biochemical imaging?

  • Methodological Answer :
  • Knoevenagel Condensation : React the pyridinium salt with formylated aromatic aldehydes (e.g., pyrene-1,6-dicarboxaldehyde) in methanol/CHCl3_3 under reflux. Piperidine catalyzes enolate formation .
  • Photophysical Tuning : Substituents on the aldehyde (e.g., electron-withdrawing groups) redshift absorption/emission (e.g., λem_{em} ≈ 635 nm) .
  • Cell Imaging : Dissolve the probe in PBS (pH 7.4) with <1% organic solvent. Confirm biocompatibility via MTT assay .

Q. How can kinetic studies elucidate the mechanism of iodide displacement reactions involving this compound?

  • Methodological Answer :
  • Stopped-Flow NMR : Track iodide release in D2 _2O by monitoring the disappearance of the pyridinium signal (δ 8.5–9.0 ppm) .
  • Isotopic Labeling : Use 13C^{13}C-labeled ethyl groups to distinguish nucleophilic attack vs. SN1 pathways via 13C^{13}C NMR line-shape analysis .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of proposed intermediates .

Notes on Contradictions

  • and describe cross-linking with 2-chloro-1-methylpyridinium iodide , but the target compound’s larger ethyl group may sterically hinder similar reactivity. Confirm zero-length cross-linking feasibility via ninhydrin assays .
  • Computational models () may underestimate solvation effects observed in crystallographic data (). Always validate with experimental packing analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,4-dimethylpyridin-1-ium iodide
Reactant of Route 2
1-Ethyl-3,4-dimethylpyridin-1-ium iodide

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